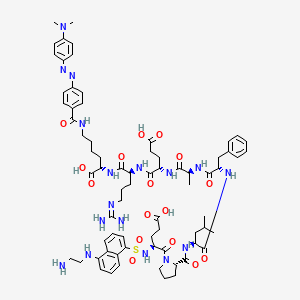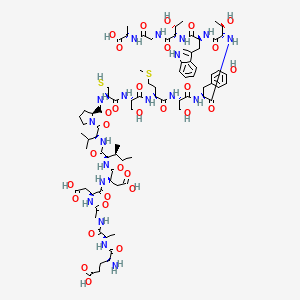
H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The peptide sequence “H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH” is a complex structure composed of various amino acids. This peptide, also known as EAGDDIVPCSMSYTWTGA, mimics the NS5A-5B cleavage junction of the nonstructural protein (NS) and is used as an efficient substrate to detect NS3 protease activity .
Synthesis Analysis
The synthesis of this peptide involves the combination of various amino acids in a specific sequence. Each amino acid has a unique side chain that contributes to the overall properties of the peptide. The synthesis process typically involves techniques such as solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of their side chains. The peptide’s primary structure is the sequence of its amino acids, and its secondary and tertiary structures are determined by interactions between the amino acids, including hydrogen bonding and disulfide bridges .Chemical Reactions Analysis
Peptides undergo various chemical reactions, primarily involving the formation and breaking of peptide bonds. In the case of this peptide, cleavage occurs between Cys and Ser, and the cleavage products are analyzed by RP-HPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid composition and sequence. Factors such as length, mass, isoelectric point (pI), net charge, and hydrophobicity can be calculated based on the peptide’s sequence .Mechanism of Action
Future Directions
The use of peptides in research and medicine is a rapidly evolving field. This particular peptide’s role as a substrate for detecting NS3 protease activity suggests potential applications in the study of nonstructural proteins and related biological processes . Future research may explore these applications further, potentially leading to new insights or therapeutic approaches.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H119N19O30S2/c1-10-37(4)63(97-72(120)52(29-61(112)113)91-69(117)51(28-60(110)111)88-58(107)32-84-66(114)38(5)87-67(115)46(82)21-22-59(108)109)78(126)96-62(36(2)3)80(128)100-24-13-16-56(100)76(124)95-55(35-131)75(123)94-53(33-101)73(121)89-48(23-25-132-9)68(116)93-54(34-102)74(122)90-49(26-42-17-19-44(105)20-18-42)70(118)99-65(41(8)104)79(127)92-50(27-43-30-83-47-15-12-11-14-45(43)47)71(119)98-64(40(7)103)77(125)85-31-57(106)86-39(6)81(129)130/h11-12,14-15,17-20,30,36-41,46,48-56,62-65,83,101-105,131H,10,13,16,21-29,31-35,82H2,1-9H3,(H,84,114)(H,85,125)(H,86,106)(H,87,115)(H,88,107)(H,89,121)(H,90,122)(H,91,117)(H,92,127)(H,93,116)(H,94,123)(H,95,124)(H,96,126)(H,97,120)(H,98,119)(H,99,118)(H,108,109)(H,110,111)(H,112,113)(H,129,130)/t37-,38-,39-,40+,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIGAEZXUXVXSS-UEMCXGCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H119N19O30S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1903.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
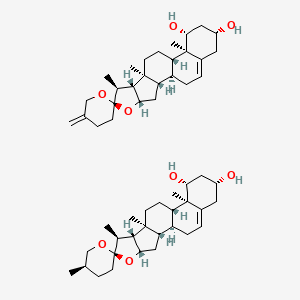

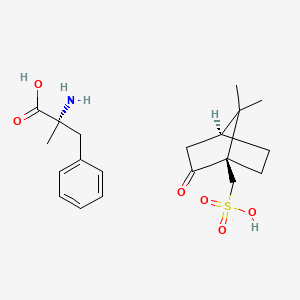
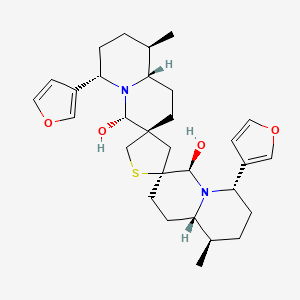
![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)


![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)

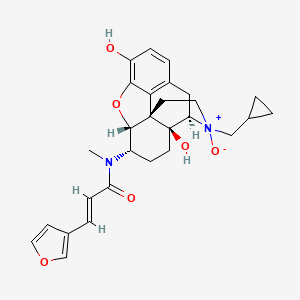
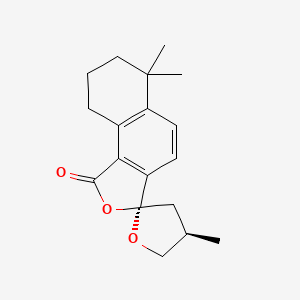
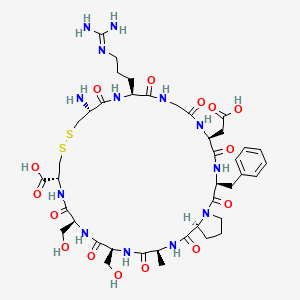
![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)
